Mechanism of action of Propisochlor herbicide
Mechanism of action of Propisochlor herbicide
An In-Depth Technical Guide to the Mechanism of Action of Propisochlor
Authored by a Senior Application Scientist
Propisochlor, a member of the chloroacetamide chemical family, is a selective, pre-emergence herbicide widely utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops.[1][2] Its efficacy is rooted in a specific and potent mechanism of action that targets a fundamental biochemical pathway in susceptible plants. This guide provides a detailed technical overview of the molecular and physiological processes disrupted by propisochlor, offering insights for researchers and professionals in the fields of agricultural science and drug development. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which leads to a cascade of events culminating in the failure of seedling establishment and growth.
Introduction and Chemical Profile
Propisochlor (IUPAC name: 2-chloro-6'-ethyl-N-isopropoxymethylacet-ortho-toluidide) is a systemic herbicide primarily absorbed by the shoots of germinating plants and, to a lesser extent, by the roots.[1][3] As a pre-emergence herbicide, its application is timed before weed seeds germinate, ensuring the active ingredient is present in the upper soil layer to affect emerging seedlings.[2]
Table 1: Chemical and Physical Properties of Propisochlor
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂ClNO₂ | [4] |
| Molar Mass | 283.80 g/mol | [3] |
| CAS Number | 86763-47-5 | [1][3] |
| Water Solubility | 184 mg/L at 20°C | [1] |
| Vapor Pressure | 1.1 × 10⁻³ Pa at 20°C | [1] |
| Mode of Action | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis | [1][4] |
Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation
The core mechanism of propisochlor's herbicidal activity is the disruption of cell division by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are crucial for several aspects of plant growth and development. They are essential precursors for the biosynthesis of vital cellular components, including:
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Cell Membranes: Proper formation and function of cellular membranes depend on a specific composition of lipids, including those derived from VLCFAs.[1]
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Cuticular Waxes: The protective waxy layer on the plant cuticle, which prevents water loss and protects against environmental stress, is primarily composed of VLCFA derivatives.[5]
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Suberin: This complex polymer, found in root endodermis and other tissues, regulates water and solute transport and is rich in VLCFA-derived components.
Propisochlor belongs to the WSSA/HRAC Group 15 herbicides, which all share this mechanism of inhibiting VLCFA elongases.[5][6] This inhibition is not on the initial formation of fatty acids but on the subsequent elongation steps that produce the very-long-chain variants.[5]
The Molecular Target: VLCFA Elongases
Research on chloroacetamide herbicides indicates that their molecular target is a class of enzymes known as VLCFA elongases (or simply elongases).[5][7] These enzymes are part of a multi-protein complex responsible for sequentially adding two-carbon units to an acyl-CoA substrate. While direct evidence for propisochlor is extrapolated from studies on related compounds like metazachlor and acetochlor, the mechanism is conserved across the chemical class.
It is proposed that the electrophilic chloroacetyl moiety of the herbicide molecule covalently binds to a critical cysteine residue within the active site of a condensing enzyme component of the elongase complex.[7][8] This irreversible binding inactivates the enzyme, thereby halting the entire VLCFA synthesis pathway.[7] This covalent interaction explains the potent and lasting effect of the herbicide at the molecular level.
Caption: VLCFA biosynthesis pathway and the inhibitory action of Propisochlor.
Physiological Consequences and Injury Symptoms
By blocking the production of VLCFAs, propisochlor triggers a series of physiological and morphological disruptions in susceptible germinating weeds. These symptoms are the macroscopic manifestation of the underlying biochemical lesion.
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Inhibition of Cell Division: The inability to synthesize new membranes prevents the completion of cytokinesis, thereby halting cell division and, consequently, all growth.[1][4] This is the ultimate cause of the herbicide's lethality.
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Disrupted Shoot Emergence: The herbicide is primarily absorbed by the emerging shoot.[6] Without VLCFAs for cuticle formation, the delicate shoot tissue is unprotected and structurally compromised, often leading to a failure to emerge from the soil.
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Root Growth Inhibition: Although secondary to shoot absorption, root uptake also occurs, leading to the stunting of primary and lateral root development.[6]
Table 2: Summary of Propisochlor Injury Symptoms in Susceptible Weeds
| Plant Type | Primary Symptoms | Description |
| Annual Grasses | "Buggy-whip" or "Onion-leafing" | The shoot fails to properly unfurl and emerge from the coleoptile, resulting in a tightly wrapped, distorted appearance.[6] |
| Stunting and Non-emergence | Seedlings may fail to emerge from the soil entirely or will be severely stunted if they do.[6] | |
| Broadleaf Weeds | Stunting and Leaf Crinkling | Growth is severely restricted. Emerging leaves may appear crinkled, cupped, or otherwise malformed.[6] |
| Enlarged Cotyledons | The cotyledons (seed leaves) may appear swollen or enlarged while the true leaves fail to develop properly.[6] | |
| Dark Green Coloration | Stunted plants may exhibit a darker green coloration due to a concentration of chlorophyll in the reduced leaf area. |
Experimental Protocols for Mechanism of Action Studies
Elucidating the mechanism of action of a herbicide like propisochlor involves a multi-tiered approach, from whole-plant bioassays to in vitro enzymatic studies.
Whole-Plant Bioassay for Efficacy and Symptomology
This experiment is designed to confirm the herbicidal activity of propisochlor under controlled conditions and to characterize the resulting injury symptoms.
Objective: To evaluate the pre-emergence efficacy of propisochlor on target weed species (e.g., barnyardgrass, foxtail) and observe the dose-dependent physiological effects.
Methodology:
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Potting and Seeding: Fill greenhouse pots with a standardized soil mix. Sow seeds of a susceptible grass species (e.g., Echinochloa crus-galli) at a uniform depth (e.g., 1-2 cm).
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Herbicide Application: Prepare a dilution series of a propisochlor formulation (e.g., 0, 0.5x, 1x, 2x the recommended field rate). Apply the solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer to simulate a pre-emergence application.
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Growth Conditions: Place the treated pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod). Ensure consistent soil moisture through sub-irrigation to avoid disturbing the herbicide layer.
-
Data Collection: At 14 and 21 days after treatment (DAT), assess the following parameters:
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Emergence Count: Number of seedlings that have successfully emerged from the soil.
-
Phytotoxicity Rating: Score visual injury on a scale of 0 (no effect) to 100 (complete death).
-
Symptomology: Record detailed observations of injury symptoms (e.g., stunting, buggy-whipping, discoloration).
-
Biomass Measurement: Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Analysis: Analyze the data to determine the effective dose (e.g., GR₅₀ - the dose required for 50% growth reduction) and to correlate specific symptoms with the herbicide's known mode of action.
Causality: This protocol directly tests the pre-emergence activity, which is central to propisochlor's field use. Observing inhibited shoot emergence provides strong evidence for a mechanism that targets early seedling growth, consistent with VLCFA inhibition.
In Vitro Assay for VLCFA Elongase Inhibition
This biochemical assay provides direct evidence that propisochlor inhibits the target enzyme.
Objective: To measure the inhibitory effect of propisochlor on the activity of the VLCFA elongase enzyme complex in plant cell extracts.
Methodology:
-
Enzyme Preparation: Isolate microsomes (which contain the endoplasmic reticulum and the elongase complex) from a rapidly growing plant tissue, such as etiolated leek seedlings or tobacco cell cultures. This is typically done through differential centrifugation.
-
Assay Reaction: Set up a reaction mixture containing:
-
The microsomal enzyme preparation.
-
A radiolabeled substrate, typically [¹⁴C]malonyl-CoA.
-
A fatty acyl-CoA starter (e.g., C18:0-CoA).
-
Necessary cofactors (e.g., NADPH, ATP).
-
A buffer to maintain optimal pH.
-
-
Inhibitor Treatment: Add varying concentrations of propisochlor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
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Lipid Extraction and Analysis: Stop the reaction and extract the total fatty acids. Saponify the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
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Quantification: Separate the FAMEs by chain length using radio-TLC (Thin Layer Chromatography) or radio-HPLC (High-Performance Liquid Chromatography). Quantify the amount of radioactivity incorporated into VLCFAs (C20 and longer) in each treatment.
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Analysis: Calculate the percentage of inhibition relative to the control for each propisochlor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality: This self-validating system directly links the presence of the chemical to a reduction in the specific enzymatic product. A low IC₅₀ value provides conclusive evidence that propisochlor is a potent inhibitor of the VLCFA elongase complex.
Caption: Integrated workflow for investigating Propisochlor's mechanism of action.
Conclusion
The herbicidal efficacy of propisochlor is unequivocally linked to its function as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. By targeting and inactivating the VLCFA elongase enzyme complex, propisochlor prevents the formation of essential lipids required for cell membrane integrity and cuticular wax deposition. This primary molecular action translates into the observable and lethal symptoms of inhibited cell division and failed shoot emergence in susceptible weed seedlings. A thorough understanding of this mechanism, validated through whole-plant and biochemical assays, is critical for the effective and sustainable use of this herbicide in weed management programs and for guiding the development of new herbicidal molecules.
References
- Propisochlor Technical FAQ. (n.d.). agrochemx.com.
- Propisochlor-Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). rayfull.com.
- Propisochlor herbicide label information and Applications in Weed Control. (2024, April 21). YouTube.
- Böger, P., Matthes, B., & Schmalfuß, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.PubMed.
- Böger, P., Matthes, B., & Schmalfuß, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.ResearchGate.
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023, July 10). ACS Chemical Biology.
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (n.d.). ChemRxiv.
- Propisochlor. (2026, February 19). AERU, University of Hertfordshire.
- Very long chain fatty acid-inhibiting herbicides. (2023, November 23). Cambridge University Press & Assessment.
- Long Chain Fatty Acid Inhibitors. (n.d.). UC ANR.
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